N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring and a methoxyethyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions.
This compound can be classified as an amine due to the presence of an amino group in its structure. It also falls under the category of piperidine derivatives, which are widely recognized for their biological activities.
While specific synthesis methods for N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride have not been detailed extensively in the literature, analogous compounds suggest feasible synthetic routes. For instance, the synthesis of related compounds often involves the following steps:
The synthesis may utilize various catalysts or solvents to enhance yield and purity. Solid base catalysts are often employed in similar reactions to facilitate the methylation process effectively.
The molecular formula of N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride is , with a molecular weight of approximately 276.19 g/mol. The structure features:
The primary reaction pathway involves the formation of the piperidine derivative through nucleophilic substitution reactions. The presence of the methoxyethyl group allows for further functionalization, potentially leading to a variety of derivatives with modified pharmacological properties.
Reactions involving this compound may include:
Research indicates that piperidine derivatives can modulate receptor activity, influencing neurotransmission and potentially offering therapeutic effects in conditions such as anxiety or depression.
Relevant data on melting point, boiling point, and specific heat capacity are not widely available but can be inferred from similar compounds.
N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride shows promise in scientific research, particularly in pharmacology. Its potential applications include:
This compound's unique structure may lead to novel therapeutic agents with enhanced efficacy and reduced side effects compared to existing medications. Further studies are essential to fully understand its pharmacological profile and therapeutic potential.
The compound N-{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}-2-methoxyethanamine dihydrochloride emerged as a specialized research chemical in the early 21st century, reflecting medicinal chemistry’s growing interest in fluorine-substituted piperidine derivatives. Though its exact discovery timeline remains proprietary, its commercial availability through research chemical suppliers like Santa Cruz Biotechnology (SCBT) by the 2020s marks its establishment as a synthetic building block for drug discovery [1]. The dihydrochloride salt form—indicative of deliberate pharmaceutical optimization—suggests its development aimed to improve solubility and crystallinity for biological testing. Unlike clinically deployed drugs, this compound exists primarily as a tool for probing structure-activity relationships (SAR), particularly in neurological and metabolic targets where piperidine scaffolds are privileged structures. Its absence from therapeutic applications aligns with supplier classifications designating it strictly for research use [1].
This compound features a multi-modular architecture with three key domains:
Table 1: Molecular Profile of Key Structural Analogs
Compound Name | Molecular Formula | Molecular Weight | Structural Distinctions |
---|---|---|---|
N-{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}-2-methoxyethanamine dihydrochloride | C₁₆H₂₅FN₂O·2HCl | 353.30 | Methoxyethylamine tail, dihydrochloride salt |
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide | C₂₄H₃₃FN₂O₄ | 433 | Extended carboxamide moiety, no salt form |
The dihydrochloride salt (C₁₆H₂₅FN₂O·2HCl) enhances aqueous solubility for in vitro assays. Its molecular weight of 353.30 g/mol positions it within the typical range for central nervous system (CNS)-targeted agents, though its specific pharmacology remains undefined [1]. The tertiary amine in the methoxyethyl chain facilitates protonation, while the fluorine atom at the ortho-position of the benzyl ring influences electronic properties critical for target engagement.
The integration of piperidine and 2-fluorobenzyl groups is a deliberate strategy rooted in bioisosterism and metabolic optimization:
CNS Penetration: Piperidine’s lipophilicity (LogP ~2–4) supports blood-brain barrier traversal, making it prevalent in neuropharmacology.
Fluorobenzyl Strategic Effects:
The methoxyethylamine tail further optimizes solubility through ether oxygen hydrogen-bonding and reduces cationic charge density at physiological pH—critical for mitigating hERG channel binding and cardiotoxicity risks. This modular design exemplifies "molecular hybridization," merging pharmacophoric elements from bioactive templates into novel chemical entities for targeted screening libraries [4].
Table 2: Molecular Properties of Key Compounds
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: